Antileishmanial agent-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antileishmanial agent-6 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This compound has shown promising results in both in vitro and in vivo studies, making it a potential candidate for therapeutic use against various forms of leishmaniasis, including cutaneous, mucocutaneous, and visceral leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antileishmanial agent-6 can be synthesized through a multi-step process involving the coupling of hydrazine with pyrazole derivatives. The reaction typically involves the use of elemental microanalysis, Fourier-transform infrared spectroscopy (FTIR), and proton nuclear magnetic resonance (1H NMR) techniques to verify the structure of the synthesized compound .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Antileishmanial agent-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antileishmanial activity and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include hydrazine, pyrazole derivatives, and various solvents such as ethanol and dimethyl sulfoxide (DMSO). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include various hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial activity. These derivatives are characterized by their ability to inhibit the growth and proliferation of Leishmania parasites .
Scientific Research Applications
Antileishmanial agent-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of hydrazine-coupled pyrazole derivatives.
Biology: Investigated for its ability to inhibit the growth of Leishmania parasites in vitro and in vivo.
Industry: Potential use in the development of new antileishmanial drugs and formulations.
Mechanism of Action
Antileishmanial agent-6 exerts its effects by targeting specific molecular pathways within the Leishmania parasites. The compound inhibits key enzymes involved in the parasite’s metabolic processes, leading to the disruption of essential cellular functions and ultimately causing parasite death . The primary molecular targets include enzymes involved in phosphatidylcholine biosynthesis and the PI3K/Akt/mTOR signaling pathway .
Comparison with Similar Compounds
Miltefosine: An oral antileishmanial agent that targets similar molecular pathways but has different pharmacokinetic properties.
Amphotericin B: A widely used antileishmanial agent with a different mechanism of action, primarily targeting the parasite’s cell membrane.
Pentamidine: Another antileishmanial agent that interferes with the parasite’s DNA and RNA synthesis.
Uniqueness: Antileishmanial agent-6 is unique due to its hydrazine-coupled pyrazole structure, which provides enhanced selectivity and potency against Leishmania parasites compared to other antileishmanial agents. Additionally, its ability to inhibit multiple molecular targets makes it a promising candidate for overcoming drug resistance in Leishmania .
Properties
Molecular Formula |
C24H26O8 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
propan-2-yl 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(E)-3-oxo-3-propan-2-yloxyprop-1-enyl]-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H26O8/c1-12(2)30-20(28)8-5-14-9-16-21(24(29)31-13(3)4)22(32-23(16)19(27)10-14)15-6-7-17(25)18(26)11-15/h5-13,21-22,25-27H,1-4H3/b8-5+ |
InChI Key |
OWCLAOWXZNPBOW-VMPITWQZSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.